molecular formula C11H16O4 B3035002 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 27259-79-6

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B3035002
CAS No.: 27259-79-6
M. Wt: 212.24 g/mol
InChI Key: WDSRXUBJASECTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is an organic compound with the molecular formula C11H16O4. It is characterized by a spirocyclic structure, which means it contains two rings that share a single atom. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and xylene . It is primarily used as an intermediate in the synthesis of various materials, including polymers.

Preparation Methods

The synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain the desired product.

Chemical Reactions Analysis

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate involves its reactivity due to the ester groups and the spirocyclic structure. The ester groups can participate in various chemical reactions, while the spirocyclic structure provides steric hindrance that influences the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic dicarboxylates, such as:

The uniqueness of this compound lies in its combination of spirocyclic structure and ester groups, which provide a balance of reactivity and stability useful in various synthetic and industrial applications.

Properties

IUPAC Name

dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRXUBJASECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239384
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-79-3
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 6
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.